molecular formula C6H6O2S2 B7694882 2,5-Dimercaptobenzene-1,4-diol CAS No. 120256-65-7

2,5-Dimercaptobenzene-1,4-diol

Cat. No.: B7694882
CAS No.: 120256-65-7
M. Wt: 174.2 g/mol
InChI Key: ABJXFRJEPWAKDM-UHFFFAOYSA-N
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Description

2,5-Dimercaptobenzene-1,4-diol is a benzene-1,4-diol derivative substituted with two thiol (-SH) groups at positions 2 and 3. This structural configuration imparts unique redox and coordination properties, making it a candidate for applications in materials science and pharmaceuticals.

Properties

IUPAC Name

2,5-bis(sulfanyl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,7-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJXFRJEPWAKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)O)S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Benzene-1,4-Diol Derivatives

Compound Name Substituents Solubility (Aqueous) Key Applications References
2,5-Dimercaptobenzene-1,4-diol -SH at 2,5; -OH at 1,4 Moderate (inferred) Redox-active materials N/A*
DMHQ Morpholinyl-CH2 at 2,5; -OH High (>1.5 M) Flow battery electrolytes
2,5-Dimethylbenzene-1,4-diol -CH3 at 2,5; -OH Low Polymer precursors
2,5-bis-(3-Methylbut-2-en-1-yl)benzene-1,4-diol Prenyl at 2,5; -OH Moderate (organic solvents) Antitumor agents
2-Butyne-1,4-diol analogs Alkyne backbone Variable Hydrogen-bonded frameworks

*Note: Direct solubility data for this compound is unavailable; inferred from thiol-containing analogs.

Substituent-Driven Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Thiol (-SH) groups in this compound are electron-withdrawing, enhancing redox activity compared to electron-donating methyl (-CH3) groups in 2,5-Dimethylbenzene-1,4-diol .
    • Morpholinyl-CH2 substituents in DMHQ improve aqueous solubility (>1.5 M) due to hydrogen bonding and ionic interactions, critical for flow battery electrolytes .
  • Reactivity :

    • Thiol groups enable metal coordination and disulfide bond formation, useful in catalysis or self-healing materials.
    • Prenyl-substituted derivatives (e.g., compound 18 in ) exhibit antitumor activity via reactive oxygen species (ROS) generation .

Stability and Crystal Packing

  • Morpholinyl-substituted DMHQ forms stable hydrochloric salts with ordered crystal structures, avoiding low-solubility polymorphs .
  • Alkyne-based diols (e.g., 2-Butyne-1,4-diol analogs) form inclusion compounds with aromatic solvents, driven by hydrogen bonding and van der Waals interactions .

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